molecular formula C7H6BrFO B1532887 4-Bromo-5-fluoro-2-methylphenol CAS No. 1600166-21-9

4-Bromo-5-fluoro-2-methylphenol

Cat. No. B1532887
CAS RN: 1600166-21-9
M. Wt: 205.02 g/mol
InChI Key: SHRYKVVPIPGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methylphenol is a chemical compound primarily used for research and development purposes in the industries of pharmaceuticals, agrochemicals, and materials science. It has a molecular weight of 205.03 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 . This indicates that the molecule consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Chemosensors for Metal Ions

The development of chemosensors for detecting metal ions is a crucial application. For instance, derivatives of bromophenols have been employed in the selective detection of Cu^2+ and Zn^2+ ions, demonstrating their potential in constructing molecular memory devices and exploring their multisensoric properties (Das et al., 2021). These findings highlight the compound's role in environmental monitoring and diagnostic assays.

Environmental Toxicology

Research has also focused on assessing the toxicity of related fluorophenol compounds to organisms, such as earthworms, through metabolomic approaches. This work contributes to understanding the environmental impact and potential risks associated with these compounds, offering insights into their behavior and transformation in ecosystems (Bundy et al., 2002).

Antioxidant Properties

Bromophenols isolated from marine sources have been studied for their antioxidant activities, highlighting their potential in pharmaceutical applications. For example, certain bromophenols exhibit potent antioxidant effects, surpassing those of known antioxidants like luteolin and quercetin in cellular assays, pointing to their therapeutic potential (Olsen et al., 2013).

Radiopharmaceutical Synthesis

The synthesis of radiolabeled compounds, such as [^18F]Fluorophenol, from brominated precursors for medical imaging showcases another significant application. These methods enable the production of no-carrier-added (n.c.a.) radiopharmaceuticals, crucial for positron emission tomography (PET) imaging, thereby aiding in disease diagnosis and therapeutic monitoring (Ross et al., 2011).

Environmental Concentrations and Toxicology

Studies on bromophenols, including their environmental concentrations and toxicological profiles, provide essential data for risk assessment and management. Research into substances like 2,4,6-Tribromophenol, which can act as intermediates in the synthesis of flame retardants or degrade into such compounds, underscores the need for continuous environmental monitoring and evaluation of potential health risks (Koch & Sures, 2018).

Enhancing Solar Cell Efficiency

The incorporation of bromophenols into organic solar cells as molecular locks demonstrates their utility in improving the efficiency and stability of photovoltaic devices. This approach, leveraging the hydrogen bonding capability of these compounds, opens new avenues for the development of more durable and efficient solar energy technologies (Cheng et al., 2016).

Safety and Hazards

The safety information for 4-Bromo-5-fluoro-2-methylphenol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-5-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRYKVVPIPGXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1600166-21-9
Record name 4-bromo-5-fluoro-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-fluoro-2-methylphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-fluoro-2-methylphenol
Reactant of Route 3
4-Bromo-5-fluoro-2-methylphenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-fluoro-2-methylphenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-fluoro-2-methylphenol
Reactant of Route 6
4-Bromo-5-fluoro-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.